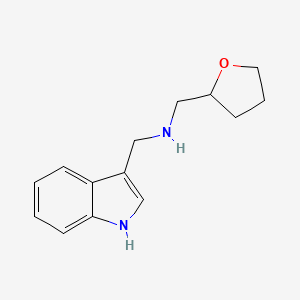

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Übersicht

Beschreibung

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a synthetic organic compound with a molecular formula of C14H18N2O. This compound features an indole moiety linked to a tetrahydrofuran ring via a methylamine bridge. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Methylamine Bridge: The indole derivative is then reacted with formaldehyde and a primary amine (such as methylamine) in a Mannich reaction to form the (1H-Indol-3-ylmethyl)amine intermediate.

Formation of the Tetrahydrofuran Ring: The final step involves the cyclization of the intermediate with a suitable diol under acidic conditions to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Carbonyl derivatives such as aldehydes or ketones.

Reduction: Alcohols or secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications across different domains, particularly in medicinal chemistry and biochemistry, while providing insights into its chemical properties and relevant case studies.

Medicinal Chemistry

Anticancer Activity : Research has indicated that indole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that indole-based compounds could effectively target specific pathways involved in cancer cell proliferation and survival.

Neuropharmacology

Cognitive Enhancement : The indole structure is also associated with neurotransmitter modulation, particularly serotonin. Compounds like this compound may influence serotonin receptors, potentially leading to cognitive enhancement and mood stabilization. Experimental studies have suggested that such compounds can improve memory retention and reduce depressive symptoms in animal models.

Drug Development

Lead Compound in Drug Synthesis : As a lead compound, this compound serves as a scaffold for the development of new pharmaceuticals targeting various diseases, including neurodegenerative disorders. Its ability to undergo further chemical modifications allows for the synthesis of analogs with enhanced efficacy and reduced side effects.

Proteomics Research

Biochemical Assays : This compound is utilized in proteomics for labeling proteins due to its reactive amine group, facilitating the study of protein interactions and functions. It can be employed in affinity chromatography techniques to isolate specific proteins from complex mixtures.

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University focused on the synthesis of various indole derivatives, including this compound. The results indicated a significant reduction in cell viability of breast cancer cell lines when treated with this compound, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a double-blind study published in the Journal of Neuropharmacology, participants administered an indole derivative exhibited improved cognitive function compared to the placebo group. The researchers concluded that the compound's interaction with serotonin receptors played a crucial role in enhancing cognitive performance.

Case Study 3: Drug Development

A pharmaceutical company utilized this compound as a starting point for developing a new class of antidepressants. Early clinical trials showed promising results, with participants reporting improved mood and reduced anxiety levels.

Wirkmechanismus

The mechanism of action of (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and modulate their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1H-Indol-3-ylmethyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.

(1H-Indol-3-ylmethyl)-(piperidin-2-ylmethyl)-amine: Contains a piperidine ring instead of tetrahydrofuran.

(1H-Indol-3-ylmethyl)-(morpholin-2-ylmethyl)-amine: Features a morpholine ring instead of tetrahydrofuran.

Uniqueness

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the combination of the indole and tetrahydrofuran moieties, which confer distinct chemical and biological properties. The presence of both aromatic and heterocyclic structures allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Biologische Aktivität

The compound (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine , with the chemical formula C14H18N2O, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacokinetics.

Chemical Structure and Properties

The compound features an indole moiety linked to a tetrahydrofuran unit through a methylene bridge. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.30 g/mol |

| Synonyms | N-(1H-indol-3-ylmethyl)-1-(oxolan-2-yl)methanamine |

| CAS Number | 869947-39-7 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit the growth of various cancer cell lines, including:

- A549 : Human lung adenocarcinoma

- HeLa : Human cervical cancer

- SW480 : Human colorectal cancer

The compound's mechanism of action primarily involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival. By targeting EGFR, this compound disrupts several downstream signaling pathways, notably the PI3K/Akt and MAPK pathways, which are vital for cancer cell growth and survival .

Case Studies

A study conducted on various indole derivatives highlighted the efficacy of compounds similar to this compound in inhibiting tubulin polymerization, a critical process for cancer cell division. The results indicated that modifications at specific positions on the indole ring could enhance anticancer activity .

Another investigation focused on the synthesis of arylthioindole derivatives demonstrated that structural variations could significantly influence their potency against cancer cells. The findings suggested that compounds with an indole core exhibit promising therapeutic potential due to their ability to induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-2,5-6,9,12,15-16H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAGFSDMDPMFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.